1-(5-chloro-2-nitrobenzyl)decahydroquinoline
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Overview
Description
1-(5-chloro-2-nitrobenzyl)decahydroquinoline is a chemical compound that is commonly used in scientific research. It is a heterocyclic compound that has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-nitrobenzyl)decahydroquinoline is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells. It has also been found to induce cell death in cancer cells. Additionally, it has been found to have antibacterial properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-chloro-2-nitrobenzyl)decahydroquinoline in lab experiments is its ability to selectively inhibit certain enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. Additionally, its fluorescent properties make it a useful tool for detecting reactive oxygen species in cells. One limitation of using this compound in lab experiments is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Future Directions
There are several future directions for research involving 1-(5-chloro-2-nitrobenzyl)decahydroquinoline. One area of interest is its potential as a therapeutic agent for inflammatory diseases and cancer. Further research is needed to fully understand its mechanism of action and potential side effects. Additionally, its fluorescent properties make it a promising tool for imaging reactive oxygen species in vivo. Further research is needed to optimize its use for this application.
Synthesis Methods
The synthesis of 1-(5-chloro-2-nitrobenzyl)decahydroquinoline involves the reaction of 5-chloro-2-nitrobenzaldehyde with decalin in the presence of a catalyst. The reaction produces this compound as a white solid.
Scientific Research Applications
1-(5-chloro-2-nitrobenzyl)decahydroquinoline has been widely used in scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used as a fluorescent probe for the detection of reactive oxygen species in cells.
Properties
IUPAC Name |
1-[(5-chloro-2-nitrophenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-14-7-8-16(19(20)21)13(10-14)11-18-9-3-5-12-4-1-2-6-15(12)18/h7-8,10,12,15H,1-6,9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUCLYRTNZEQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2CC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.